Tri-O-benzyl-D-galactal
Overview
Description
Improved Synthesis of Phytosphingosine and Dihydrosphingosine from 3,4,6-Tri-O-benzyl-D-galactal
The synthesis of phytosphingosine and dihydrosphingosine derivatives from tri-O-benzyl-D-galactal has been significantly improved. This process begins with commercially available tri-O-benzyl-D-galactal and involves a series of reactions including Wittig reaction, Mitsunobu transformation, reduction, and deprotection to achieve an improved overall yield of 66-72%. This method presents a more efficient and facile approach to synthesizing these derivatives with fewer steps compared to previous methods .
Reactions of Enolic Sugar Derivates and Synthesis of 2-Thioglycopyranosides
Tri-O-acetyl-D-galactal undergoes a low-temperature reaction with potassium thiobenzoate and ceric ammonium nitrate, leading to the introduction of a benzoylthio group and an O-nitro group. This reaction yields two major products, which are isolated and crystallized through column chromatography. The structures of these products are confirmed using 1H NMR spectroscopy and chemical methods. Although this study does not directly involve tri-O-benzyl-D-galactal, it provides insight into the chemical behavior of similar galactal derivatives under radical addition conditions .
Branched-Chain Carbohydrate Synthesis from 3,4,6-Tri-O-acetyl-D-galactal
A new crystalline seven-carbon branched-chain carbohydrate has been synthesized from 3,4,6-tri-O-acetyl-D-galactal using the oxo reaction. The structure of the resulting sugar alcohol was determined through periodate oxidation. Additionally, crystalline benzoate and p-nitro-benzoate derivatives of the carbohydrate were obtained. This study demonstrates the potential of galactal derivatives to form complex branched structures, which may be relevant to the synthesis of tri-O-benzyl-D-galactal derivatives .
Crystal Structure of Methyl 3,4,6-tri-O-benzyl-2-deoxy-2-C-nitromethyl-β-D-galactopyranoside
The crystal structure of a derivative of tri-O-benzyl-D-galactal, specifically methyl 3,4,6-tri-O-benzyl-2-deoxy-2-C-nitromethyl-β-D-galactopyranoside, has been determined. The compound was synthesized through radical addition of nitromethane to tri-O-benzyl-D-galactal in the presence of cerium(IV) ammonium nitrate. The crystal structure reveals an almost ideal chair form of the sugar ring with equatorial orientation of substituents, except at the 4-position. This study provides detailed insights into the molecular structure of a closely related compound, which could be useful for understanding the structural aspects of tri-O-benzyl-D-galactal .
O-Benzylated Thio Sugars and Derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose
Derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose have been synthesized, which are suitable for use in oligosaccharide synthesis. The synthesis involved multiple steps, including benzylating, isomerizing, acylating, and hydrolyzing the starting material. The final thio sugars were obtained through a sequence of glycosyl halide formation and reaction with sulfur nucleophiles. This research contributes to the understanding of the chemical properties and potential applications of benzylated thio sugars, which share structural similarities with tri-O-benzyl-D-galactal .
Synthesis of Benzomacrolactam by Aryl Radical Cyclization
The synthesis of benzomacrolactam from a galactose-derived iodobenzamide demonstrates the application of radical cyclization methodology. The starting material for this synthesis was derived from methyl α-D-galactopyranoside, which underwent several conventional synthetic steps. The resulting structures were confirmed using various NMR spectroscopic techniques. This study showcases the versatility of galactose derivatives in radical cyclization reactions, which may be relevant to the synthesis and reactions of tri-O-benzyl-D-galactal .
Scientific Research Applications
Oxidation and Rearrangement Studies
- Tri-O-benzyl-D-galactal does not produce any unsaturated hydroperoxide when treated with hydrogen peroxide and molybdenum trioxide, unlike other similar compounds. This behavior indicates a distinct reactivity profile useful in studying oxidation reactions and Ferrier rearrangement processes (Mostowicz, Jurczak, Hamann, Höft, & Chmielewski, 1998).
Synthesis of Amino Sugars
- The compound serves as a starting material for the formation of 3,4,6-tri-O-benzyl-2-nitro-D-galactal, which is used to synthesize 2-deoxy-2-nitrogalactopyranosides, important in the study of amino sugars (Das & Schmidt, 1998).
Catalytic Reactions and Synthesis of Chiral Compounds
- Tri-O-benzyl-D-galactal is used in Al(OTf)3 catalyzed reactions to produce chiral bridged benzopyrans, chromenes, and chromans. These reactions offer insights into the synthesis of complex chiral molecules (Simelane, Kinfe, Muller, & Williams, 2014).
Synthesis of Phytosphingosines and Sphinganine
- It is effectively transformed into phytosphingosines and sphinganine, which are compounds of interest in lipid biochemistry and cell signaling studies (Wild & Schmidt, 1995).
Glycoside Synthesis for Chondroitin Sulfate Analogues
- The compound is used in the synthesis of methyl glycosides of the repeating units of chondroitin 4- and 6-sulfate, contributing to research in biochemistry and pharmacology (Jacquinet, 1990).
Mechanism of Action
Target of Action
Tri-O-benzyl-D-galactal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (or monosaccharides) and play crucial roles in various biological processes, including cell-cell recognition and interaction .
Mode of Action
Tri-O-benzyl-D-galactal interacts with its targets through chemical reactions during the synthesis of oligosaccharides . The benzyl groups in the compound serve as protective groups that prevent unwanted reactions at the hydroxyl sites of the galactal . These groups can be selectively removed in later steps of the synthesis process to allow for further chemical modifications .
Biochemical Pathways
The exact biochemical pathways affected by Tri-O-benzyl-D-galactal depend on the specific oligosaccharides being synthesized and their subsequent biological roles . Oligosaccharides can be involved in a variety of biological processes, including immune response modulation, pathogen recognition, and cell signaling .
Result of Action
The primary result of Tri-O-benzyl-D-galactal’s action is the successful synthesis of oligosaccharides . The specific molecular and cellular effects would depend on the biological roles of the
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLYBWXIUMIT-ZONZVBGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370475 | |
Record name | Tri-O-benzyl-D-galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-O-benzyl-D-galactal | |
CAS RN |
80040-79-5 | |
Record name | Tri-O-benzyl-D-galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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